Cas no 1806146-75-7 (4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)

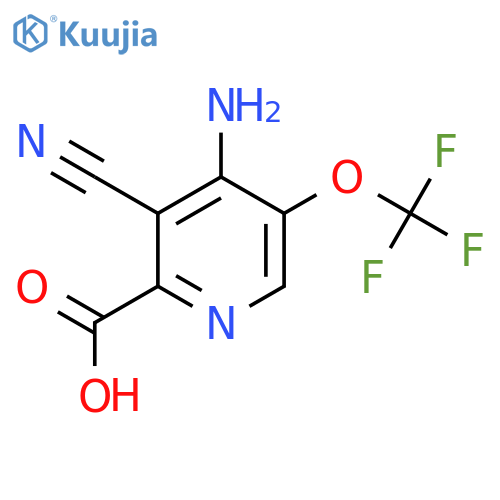

1806146-75-7 structure

商品名:4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid

CAS番号:1806146-75-7

MF:C8H4F3N3O3

メガワット:247.130871772766

CID:4911006

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H4F3N3O3/c9-8(10,11)17-4-2-14-6(7(15)16)3(1-12)5(4)13/h2H,(H2,13,14)(H,15,16)

- InChIKey: QJWHYYWGXKRMHI-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CN=C(C(=O)O)C(C#N)=C1N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 351

- トポロジー分子極性表面積: 109

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003738-500mg |

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid |

1806146-75-7 | 97% | 500mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A026003738-1g |

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid |

1806146-75-7 | 97% | 1g |

$1,629.60 | 2022-04-01 |

4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1806146-75-7 (4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量